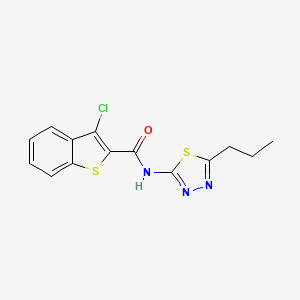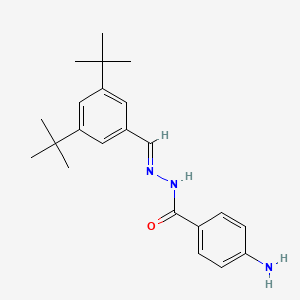![molecular formula C17H16N2O4S B5882082 4-methoxy-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5882082.png)
4-methoxy-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound is also known as MMBAC and has been found to have potential applications in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of MMBAC is not fully understood. However, it is believed to inhibit the activity of enzymes involved in DNA replication and protein synthesis. This results in the inhibition of cell growth and proliferation. MMBAC has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
MMBAC has been found to have both biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA replication and protein synthesis. This results in the inhibition of cell growth and proliferation. MMBAC has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, MMBAC has been found to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MMBAC in lab experiments include its wide range of potential applications, its effectiveness against cancer cells, and its antibacterial and antifungal properties. However, the limitations of using MMBAC in lab experiments include its toxicity, its potential side effects, and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are many potential future directions for the study of MMBAC. One direction is to further investigate its mechanism of action and how it can be optimized for specific disease treatments. Another direction is to study its potential applications in the treatment of viral infections. Finally, more studies are needed to fully understand the toxicity and potential side effects of MMBAC.
In conclusion, MMBAC is a chemical compound that has potential applications in the treatment of various diseases. Its synthesis method has been optimized to improve yield and purity. MMBAC has been extensively studied for its potential applications in the treatment of cancer, bacterial and fungal infections. Its mechanism of action is not fully understood, but it is believed to inhibit the activity of enzymes involved in DNA replication and protein synthesis. MMBAC has both biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, there are many potential future directions for the study of MMBAC.
Méthodes De Synthèse
The synthesis of MMBAC involves the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride to form 4-methoxy-3-chlorobenzoic acid. This intermediate is then reacted with N-(3-methylbenzoyl)thiourea to form MMBAC. The synthesis of MMBAC has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
MMBAC has been extensively studied for its potential applications in the treatment of various diseases. It has been found to have anticancer, antibacterial, and antifungal properties. MMBAC has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to be effective against a wide range of bacterial and fungal infections.
Propriétés
IUPAC Name |
4-methoxy-3-[(3-methylbenzoyl)carbamothioylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-10-4-3-5-11(8-10)15(20)19-17(24)18-13-9-12(16(21)22)6-7-14(13)23-2/h3-9H,1-2H3,(H,21,22)(H2,18,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLLDZMZBVGEHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5882002.png)


![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-methylthiourea](/img/structure/B5882024.png)
![2-chloro-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5882027.png)
![N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide](/img/structure/B5882028.png)

![N-benzyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5882046.png)


![1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5882074.png)

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5882094.png)
![7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5882096.png)